Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

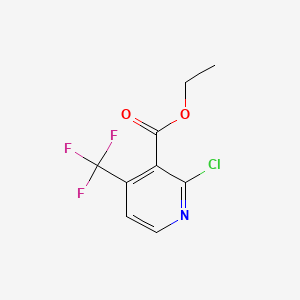

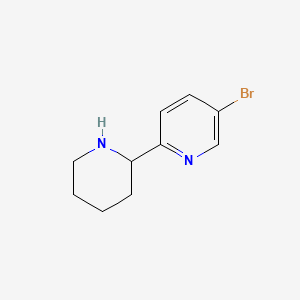

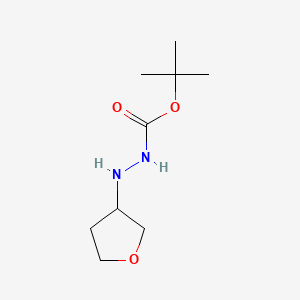

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a chemical compound with the empirical formula C9H7ClF3NO2 . It is a solid substance and its molecular weight is 253.61 .

Molecular Structure Analysis

The SMILES string of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is ClC(C(C(OCC)=O)=C1)=NC=C1C(F)(F)F . This notation provides a way to represent the structure of the chemical compound using ASCII strings.Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a solid substance . Its molecular weight is 253.61 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

1. Agrochemical and Pharmaceutical Industries

- Application Summary: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a key structural motif in active agrochemical and pharmaceutical ingredients. Its derivatives, trifluoromethylpyridines (TFMP), are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Methods of Application: The synthesis and applications of TFMP and its derivatives involve a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

2. Bioremediation

- Application Summary: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a component of the herbicide Fluoroglycofen Ethyl, which has been widely used to protect crops such as wheat, barley, rice, peanuts, and soybeans . A strain of Mycobacterium phocaicum, MBWY-1, was found to degrade Fluoroglycofen Ethyl .

- Methods of Application: The strain MBWY-1 was able to utilize Fluoroglycofen Ethyl as its sole source of carbon for growth and could degrade 100 mg l −1 of Fluoroglycofen Ethyl to a non-detectable level within 72 h .

- Results or Outcomes: The inoculation of strain MBWY-1 into soil treated with Fluoroglycofen Ethyl resulted in a higher Fluoroglycofen Ethyl degradation rate than in uninoculated soil regardless of whether the soil was sterilized or nonsterilized .

3. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines (TFMP), derivatives of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, are used in the synthesis of various organic compounds. These compounds have found applications in agrochemicals, pharmaceuticals, and functional materials .

- Methods of Application: The synthesis of TFMP and its derivatives involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

4. FDA-Approved Drugs

- Application Summary: Trifluoromethyl (TFM, -CF3) group-containing drugs, which include Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, have been approved by the US Food and Drug Administration (FDA) over the past 20 years .

- Methods of Application: The synthesis of these drugs involves the incorporation of the TFM group into the drug molecules .

- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

5. Synthesis of Fluorinated Organic Chemicals

- Application Summary: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate and its derivatives, trifluoromethylpyridines (TFMP), are used in the development of fluorinated organic chemicals. These compounds have found applications in agrochemicals, pharmaceuticals, and functional materials .

- Methods of Application: The synthesis of TFMP and its derivatives involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

6. FDA-Approved Drugs

- Application Summary: Trifluoromethyl (TFM, -CF3) group-containing drugs, which include Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, have been approved by the US Food and Drug Administration (FDA) over the past 20 years .

- Methods of Application: The synthesis of these drugs involves the incorporation of the TFM group into the drug molecules .

- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUGDFXWDYZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678885 |

Source

|

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate | |

CAS RN |

1221792-56-8 |

Source

|

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)